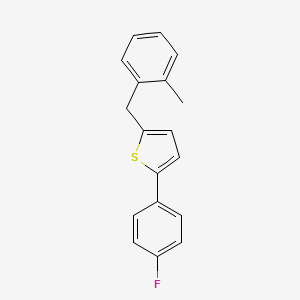

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FS/c1-13-4-2-3-5-15(13)12-17-10-11-18(20-17)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIKSWXTVNXVHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=C(S2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2005454-69-1 |

Source

|

| Record name | 2-(4-Fluorophenyl)-5-((2-methylphenyl)methyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005454691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-FLUOROPHENYL)-5-((2-METHYLPHENYL)METHYL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY878T2KLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

An In-depth Technical Guide to the

This document provides a comprehensive, technically detailed guide for the rational design and synthesis of the novel thiophene derivative, 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene. This guide is intended for an audience of researchers, medicinal chemists, and professionals in drug development who possess a foundational understanding of organic synthesis.

The structure of this guide is designed to be fluid and logical, mirroring the process of synthetic route design itself. We will move from retrosynthetic analysis to forward synthesis, detailing the causality behind each strategic choice and providing robust, validated protocols for each step. The core of this process relies on well-established, high-yield transformations, ensuring reproducibility and scalability.

Introduction and Strategic Rationale

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs due to their unique electronic properties and ability to act as bioisosteres for phenyl rings. The target molecule, this compound, combines three key structural motifs:

-

A central thiophene ring , providing a stable and versatile core.

-

A 4-fluorophenyl group , a common substituent in modern pharmaceuticals that can enhance metabolic stability and binding affinity through favorable fluorine interactions.

-

A 2-methylbenzyl moiety , which introduces a non-polar, sterically defined group that can probe hydrophobic pockets in biological targets.

The synthesis of asymmetrically 2,5-disubstituted thiophenes requires a carefully controlled, sequential introduction of the substituents to avoid the formation of undesired regioisomers. Our chosen strategy is a robust, three-step linear synthesis culminating in a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Retrosynthetic Analysis and Pathway Design

The most reliable method for constructing the target molecule is through a convergent synthesis that joins two key fragments in the final step. A retrosynthetic analysis reveals the Suzuki cross-coupling reaction as the ideal final transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required boronic acid reagent.

The primary disconnection is made at the C-C bond between the thiophene C2 and the 4-fluorophenyl ring. This leads to two key synthons: an electrophilic 2-bromo-5-(2-methylbenzyl)thiophene intermediate and a nucleophilic (4-fluorophenyl)boronic acid.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway forms the basis of our forward synthesis, which is structured as follows:

-

Step 1: Friedel-Crafts acylation of thiophene with 2-methylbenzoyl chloride.

-

Step 2: Wolff-Kishner reduction of the resulting ketone to form the benzyl-thiophene intermediate.

-

Step 3: Regioselective bromination of the 5-position of the thiophene ring.

-

Step 4: Palladium-catalyzed Suzuki coupling to install the 4-fluorophenyl group.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of (2-Methylphenyl)(thiophen-2-yl)methanone

The synthesis begins with the electrophilic acylation of the thiophene ring. The Friedel-Crafts acylation is a classic and efficient method for forming a carbon-carbon bond between an aromatic ring and an acyl group. Thiophene is highly activated towards electrophilic substitution, with the reaction proceeding preferentially at the C2 position. Tin(IV) chloride is chosen as the Lewis acid catalyst as it is effective and often provides cleaner reactions with sensitive substrates like thiophene compared to aluminum chloride.

Protocol:

-

To a stirred solution of thiophene (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of 2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ketone.

Step 2: Synthesis of 2-(2-Methylbenzyl)thiophene

The reduction of the ketone to a methylene group is a critical step. The Wolff-Kishner reduction is employed for this transformation. This method is performed under basic conditions, making it ideal for substrates that may be sensitive to the strong acidic conditions of a Clemmensen reduction. The mechanism involves the in-situ formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield the alkane.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine the (2-methylphenyl)(thiophen-2-yl)methanone (1.0 eq), diethylene glycol (20 mL/mmol), and hydrazine hydrate (4.0 eq).

-

Add potassium hydroxide (KOH, 4.0 eq) pellets and heat the mixture to 190-200 °C. Water and excess hydrazine will distill off.

-

Maintain the reaction at this temperature for 4-5 hours until gas evolution (N₂) ceases.

-

Cool the mixture to room temperature and add water.

-

Extract the product with diethyl ether (3x).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of 2-Bromo-5-(2-methylbenzyl)thiophene

With the first substituent installed, the next step is to prepare the thiophene ring for the final cross-coupling reaction. This is achieved through regioselective bromination at the C5 position, which is now the most electron-rich and sterically accessible position on the ring. N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective bromination of activated aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism and is often performed in the dark to prevent radical side reactions initiated by light.

Protocol:

-

Dissolve 2-(2-methylbenzyl)thiophene (1.0 eq) in a suitable solvent such as a mixture of chloroform and acetic acid (1:1, 15 mL/mmol).

-

Protect the flask from light by wrapping it in aluminum foil.

-

Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 20 minutes at room temperature.

-

Stir the reaction for 12-16 hours at room temperature. Monitor the reaction by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water and extract with DCM.

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure. The resulting crude oil is purified by column chromatography (silica gel, hexane) to afford the pure 2-bromo-5-(2-methylbenzyl)thiophene.

Step 4:

The final step is the construction of the key C-C bond between the thiophene core and the fluorophenyl ring via the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the activated boronic acid, and reductive elimination to release the final product and regenerate the catalyst.

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of Substituted Thiophenes: A Case Study on 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene and its Analogs

This technical guide provides a comprehensive overview of the chemical properties, synthetic routes, and potential applications of 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene. Given the limited direct literature on this specific molecule, we will draw authoritative insights from its closely related and well-documented analog, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, a key intermediate in the synthesis of the antidiabetic drug Canagliflozin.[1][2][3] The principles of synthesis and the core chemical characteristics discussed herein are fundamentally applicable to the non-iodinated target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[4][5][6] Thiophene and its derivatives have been reported to exhibit a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[4][5][7] The structural similarities and bioisosteric relationship between the thiophene ring and a benzene ring allow thiophene-containing compounds to interact with various biological targets, often with improved physicochemical properties and enhanced efficacy.[6][8]

The subject of this guide, this compound, belongs to a class of diaryl-substituted thiophenes. The presence of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The 2-methylbenzyl substituent provides a specific conformational arrangement that can be crucial for biological activity. Understanding the chemical properties and synthesis of this scaffold is paramount for the development of novel therapeutics.

Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer its properties from its iodo-substituted analog and general principles of physical organic chemistry. The data for the well-characterized intermediate, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, is summarized below.

| Property | Value | Source |

| Molecular Formula | C18H15FS | [9] |

| Molecular Weight | 282.38 g/mol | [9] |

| Melting Point | 59-61°C | [9] |

| Boiling Point (Predicted) | 388.9 ± 37.0 °C | [9] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [9] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [9] |

| Appearance | White to Off-White Solid | [9] |

Note: The properties of the non-iodinated analog are expected to be similar, with a lower molecular weight and likely a slightly lower melting point due to the absence of the heavy iodine atom and its influence on the crystal lattice.

Synthesis of the Core Thiophene Structure

The synthesis of 2,5-disubstituted thiophenes can be achieved through various synthetic strategies. A common and effective method involves the Suzuki or Stille coupling of a dihalothiophene, followed by functionalization of the second position. However, for the specific substitution pattern in our target molecule and its analogs, a multi-step synthesis starting from simpler precursors is often employed. Below is a detailed protocol adapted from the synthesis of the iodo-analog, which can be modified for the synthesis of this compound by using 2-methylbenzoic acid instead of 5-iodo-2-methylbenzoic acid.[10]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-(substituted-benzyl)thiophene

This protocol outlines a plausible synthetic route. The causality behind these steps lies in the sequential construction of the molecule, starting with the formation of the thiophene ring and then introducing the benzyl substituent.

Step 1: Synthesis of 2-(4-Fluorophenyl)thiophene

-

Rationale: This initial step creates the core fluorophenyl-thiophene structure. A Suzuki coupling is an efficient method for this C-C bond formation.

-

To a solution of 2-bromothiophene (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add 4-fluorophenylboronic acid (1.1 eq).

-

Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, typically sodium carbonate (2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-Fluorophenyl)thiophene.

Step 2: Acylation of 2-(4-Fluorophenyl)thiophene

-

Rationale: A Friedel-Crafts acylation is performed to introduce a carbonyl group at the 5-position of the thiophene ring, which will then be reduced to the methylene bridge of the benzyl group.

-

Dissolve 2-(4-Fluorophenyl)thiophene (1.0 eq) in a dry, non-polar solvent such as dichloromethane or carbon disulfide under an inert atmosphere.

-

Cool the solution in an ice bath. Add a Lewis acid catalyst, typically aluminum chloride (1.1 eq), portion-wise.

-

Add the appropriate acyl chloride (e.g., 2-methylbenzoyl chloride) (1.05 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C for one hour and then at room temperature for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ketone by recrystallization or column chromatography.

Step 3: Reduction of the Ketone

-

Rationale: The final step is the reduction of the carbonyl group to a methylene group to form the desired benzyl linkage. A Clemmensen or Wolff-Kishner reduction is suitable for this transformation.

-

Wolff-Kishner Reduction: To a solution of the ketone from Step 2 (1.0 eq) in a high-boiling point solvent like diethylene glycol, add hydrazine hydrate (3-5 eq) and a strong base such as potassium hydroxide (3-5 eq).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., toluene or ether).

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Synthetic Workflow Diagram

Caption: Relationship between thiophene properties and biological activities.

Conclusion

This compound represents a promising molecular scaffold for the development of new therapeutic agents. While direct experimental data for this specific compound is limited, a comprehensive understanding of its chemical properties, synthesis, and potential applications can be derived from closely related analogs and the broader knowledge of thiophene chemistry. The synthetic routes and analytical characterization methods detailed in this guide provide a solid foundation for researchers and drug development professionals working with this and similar classes of compounds. The versatility of the thiophene ring continues to make it a focal point of innovation in medicinal chemistry.

References

-

Mishra R, Kumar N, Sachan N. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):282-291. [Link]

-

Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity. 2024. [Link]

-

Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research. 2017;8(3):78-83. [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College, Nashik. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. ResearchGate. 2023. [Link]

-

Synthesis, crystal structure, anti-lung cancer activity of 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. Journal of Structural Chemistry. 2020;61(7):1173-1178. [Link]

-

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. PubChem. [Link]

-

2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]-thiophene CAS 898566-17-1. Home Sunshine Pharma. [Link]

-

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. Synthink. [Link]

-

2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. MySkinRecipes. [Link]

-

2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. Pharmaffiliates. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. 2024. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. 2023;3(11):15-23. [Link]

Sources

- 1. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 898566-17-1 [chemicalbook.com]

- 2. 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]-thiophene CAS 898566-17-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. biosynth.com [biosynth.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kthmcollege.ac.in [kthmcollege.ac.in]

- 8. cognizancejournal.com [cognizancejournal.com]

- 9. This compound CAS#: 2005454-69-1 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

Introduction

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its chemical structure, comprising a central thiophene ring substituted with a fluorophenyl and a methylbenzyl group, gives rise to a unique spectroscopic signature. Accurate characterization of this molecule is paramount for ensuring purity, verifying identity, and understanding its chemical behavior in subsequent reactions. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation, reflecting a synthesis of theoretical prediction and established analytical practice.

The molecular structure of this compound is presented below. This structure forms the basis for all subsequent spectroscopic predictions and interpretations.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of the title compound are detailed below, based on established chemical shift principles for substituted aromatic and heterocyclic systems.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Assignment |

| ~7.45 | dd | 2H | H-2', H-6' (Fluorophenyl) | Protons ortho to the fluorine atom, showing coupling to both the adjacent proton and the fluorine. |

| ~7.20-7.30 | m | 4H | H-3'', H-4'', H-5'', H-6'' (Methylbenzyl) | Complex multiplet arising from the four protons of the methyl-substituted benzene ring. |

| ~7.05 | t | 2H | H-3', H-5' (Fluorophenyl) | Protons meta to the fluorine atom, appearing as a triplet due to coupling with two equivalent ortho protons. |

| ~7.00 | d | 1H | H-3 (Thiophene) | Thiophene proton adjacent to the fluorophenyl group, expected to be downfield. |

| ~6.80 | d | 1H | H-4 (Thiophene) | Thiophene proton adjacent to the benzyl group. |

| ~4.20 | s | 2H | -CH₂- | Methylene bridge protons, appearing as a singlet as there are no adjacent protons to couple with. |

| ~2.35 | s | 3H | -CH₃ | Methyl group protons on the benzyl ring, appearing as a singlet. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality of Assignment |

| ~162.5 (d, ¹JCF ≈ 248 Hz) | C-4' (Fluorophenyl) | Carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| ~145.0 | C-2 or C-5 (Thiophene) | Quaternary thiophene carbon, likely the one attached to the fluorophenyl group. |

| ~142.0 | C-2 or C-5 (Thiophene) | Quaternary thiophene carbon, likely the one attached to the benzyl group. |

| ~138.0 | C-1'' (Methylbenzyl) | Quaternary carbon of the benzyl ring attached to the methylene bridge. |

| ~136.0 | C-2'' (Methylbenzyl) | Quaternary carbon of the benzyl ring bearing the methyl group. |

| ~131.0 | C-6'' (Methylbenzyl) | Aromatic CH of the benzyl ring. |

| ~130.5 | C-4'' (Methylbenzyl) | Aromatic CH of the benzyl ring. |

| ~128.0 (d, ³JCF ≈ 8 Hz) | C-2', C-6' (Fluorophenyl) | Aromatic CH carbons ortho to the fluorine, showing a smaller three-bond coupling. |

| ~127.0 | C-5'' (Methylbenzyl) | Aromatic CH of the benzyl ring. |

| ~126.5 | C-3'' (Methylbenzyl) | Aromatic CH of the benzyl ring. |

| ~125.0 | C-3 or C-4 (Thiophene) | Thiophene CH. |

| ~124.0 | C-3 or C-4 (Thiophene) | Thiophene CH. |

| ~115.5 (d, ²JCF ≈ 21 Hz) | C-3', C-5' (Fluorophenyl) | Aromatic CH carbons meta to the fluorine, showing a two-bond coupling. |

| ~35.0 | -CH₂- | Methylene bridge carbon. |

| ~19.5 | -CH₃ | Methyl carbon. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structure confirmation.

-

Sample Preparation:

-

Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

-

Ensure the sample is fully dissolved; if necessary, gently warm the solution or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.[3]

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Caption: NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The exact mass of C₁₈H₁₅FS is 282.0878 Da.[4] In a high-resolution mass spectrum, this peak would be the most definitive confirmation of the compound's elemental composition.

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the thiophene ring and the methylene bridge, leading to the formation of a stable tropylium-like cation or a benzyl cation. This would result in a prominent peak at m/z 91 (C₇H₇⁺).

-

Loss of Fluorophenyl Group: Cleavage of the bond between the thiophene ring and the fluorophenyl group would lead to a fragment corresponding to the rest of the molecule.

-

Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, although these peaks are typically of lower intensity.[5]

-

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 282 | [C₁₈H₁₅FS]⁺• | Molecular Ion |

| 187 | [C₁₁H₈S]⁺• | Loss of C₇H₇• (methylbenzyl radical) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound like this, direct insertion probe (DIP) with electron ionization (EI) is a suitable method.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via liquid chromatography (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[6]

-

-

Ionization:

-

EI: A standard electron energy of 70 eV is used to induce fragmentation. This is a "hard" ionization technique that provides structural information.[7]

-

ESI/APCI: These are "soft" ionization techniques that will primarily yield the protonated molecule [M+H]⁺ at m/z 283. These are useful for confirming the molecular weight.

-

-

Mass Analysis:

-

A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.[8] High-resolution instruments (e.g., TOF or Orbitrap) are recommended for accurate mass measurement of the molecular ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to corroborate the proposed structure.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Thiophene C-H |

| ~2920, 2850 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1600, 1500, 1450 | C=C stretch | Aromatic and Thiophene Rings |

| ~1220 | C-F stretch | Aryl-F |

| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| ~750 | C-H out-of-plane bend | 1,2-disubstituted benzene |

| ~700 | C-S stretch | Thiophene Ring[10] |

Experimental Protocol for IR Spectroscopy

For a solid sample, one of the following methods is typically employed:[11][12]

-

Thin Solid Film: [13]

-

Dissolve a small amount of the solid (a few mg) in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Place the plate in the spectrometer and acquire the spectrum.

-

-

KBr Pellet:

-

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in a holder in the spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be run first and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Predicted UV-Vis Absorption Data

The extensive conjugation involving the phenyl ring, the thiophene ring, and the benzyl ring is expected to give rise to strong UV absorption. Thiophene itself absorbs around 235 nm. Phenyl substitution typically causes a bathochromic (red) shift.[14][15][16]

-

λ_max: An absorption maximum is predicted in the range of 260-300 nm. This corresponds to π → π* electronic transitions within the conjugated system.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane.[17] The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.

-

A stock solution can be prepared and then serially diluted to find the optimal concentration.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.[18][19]

-

-

Data Analysis:

Caption: UV-Vis Spectroscopy Workflow

Conclusion

The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. While this guide presents predicted data based on established principles, the outlined experimental protocols provide a robust framework for obtaining empirical data. The careful application and interpretation of these techniques are essential for any researcher or professional working with this important chemical intermediate, ensuring both the integrity of their materials and the success of their scientific endeavors.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Wikipedia. (2024, January 15). Infrared spectroscopy. In Wikipedia. Retrieved from [Link]

-

University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Unknown. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental[22] and theoretical IR spectra of thiophene. Retrieved from [Link]

-

Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article. Retrieved from [Link]

-

University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 7). How To Do UV Vis Spectroscopy?. YouTube. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS). Organic Chemistry II Class Notes. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

PubMed. (n.d.). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Retrieved from [Link]

-

Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

-

HSC Chemistry. (2021, July 9). Mass Spectrometry in Organic Chemistry. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylthiophene. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiopheneRotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Experimentally measured UV–vis absorption spectra of.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. Retrieved from [Link]

-

PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

Sources

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. This compound | C18H15FS | CID 52917507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organomation.com [organomation.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. m.youtube.com [m.youtube.com]

- 20. scribd.com [scribd.com]

- 21. eu-opensci.org [eu-opensci.org]

- 22. eng.uc.edu [eng.uc.edu]

The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its versatile chemical properties and profound biological significance.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs.[3][4] This guide provides a comprehensive exploration of the discovery of novel thiophene derivatives, from fundamental synthetic strategies to their therapeutic applications and the critical structure-activity relationships that govern their efficacy. We delve into both classical and modern synthetic methodologies, offer detailed experimental protocols, and present in-depth analyses of their anticancer, anti-inflammatory, and neuroprotective properties, among others. This document is intended to serve as a vital resource for researchers and professionals dedicated to the advancement of therapeutic agents.

The Enduring Legacy and Therapeutic Versatility of Thiophene

The journey of thiophene from an obscure contaminant in coal tar to a "privileged scaffold" in contemporary drug discovery is a compelling narrative of chemical curiosity and therapeutic innovation.[1] Its structural resemblance to benzene, a concept known as bioisosterism, allows thiophene derivatives to mimic and modulate the function of phenyl-containing molecules, often resulting in enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] The sulfur atom within the thiophene ring is not merely a passive structural element; it actively participates in hydrogen bonding, enhancing drug-receptor interactions.[3][5]

The thiophene moiety is a key component in a wide array of FDA-approved drugs, spanning various therapeutic classes.[3][4] Analysis reveals that at least 26 drugs containing a thiophene nucleus have received FDA approval, with a significant number approved in the last decade alone.[3] These include anti-inflammatory agents like Tinoridine and Tiaprofenic acid , the antipsychotic Olanzapine , and the antiplatelet agent Clopidogrel .[1][3][6]

The broad therapeutic applicability of thiophene derivatives is a testament to their chemical tractability and diverse biological activities. These compounds have shown significant promise as:

-

Anticancer Agents: Exhibiting cytotoxic effects against numerous cancer cell lines through mechanisms such as kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[7][8][9][10][11]

-

Anti-inflammatory Drugs: Modulating inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[6][12][13]

-

Antimicrobial Agents: Demonstrating efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.[14][15]

-

Neuroprotective Agents: Showing potential in treating neurodegenerative disorders by modulating protein aggregation, reducing oxidative stress, and inhibiting key enzymes like acetylcholinesterase.[16][17][18][19]

This guide will now systematically explore the synthetic avenues to access novel thiophene derivatives, their detailed characterization, and a deeper dive into their most significant therapeutic applications.

Synthetic Strategies for Thiophene Ring Construction: From Classical to Contemporary

The synthesis of substituted thiophenes is a mature field, yet one that continues to evolve with the advent of new catalytic systems and synthetic methodologies.[20][21] The choice of synthetic route is critical, as it dictates the substitution pattern and, consequently, the biological activity of the final compound.[7][8]

Classical Name Reactions: The Foundation of Thiophene Synthesis

Several classical methods remain mainstays in the synthesis of thiophenes due to their reliability and versatility.

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[22] It is a versatile method for preparing substituted thiophenes.[1]

-

Gewald Aminothiophene Synthesis: A powerful multicomponent reaction that condenses a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[2] This reaction is particularly valuable for the synthesis of 2-aminothiophenes, which are important building blocks in medicinal chemistry.[1]

-

Fiesselmann Thiophene Synthesis: This synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives.[22][23][24] This method offers a regioselective route to highly functionalized thiophenes.[25][26]

-

Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[22][27] The reaction proceeds through a Stobbe-type mechanism and is useful for synthesizing specific substitution patterns.[28][29]

Modern Synthetic Innovations: Expanding the Chemical Space

Recent years have witnessed the development of more efficient and atom-economical methods for thiophene synthesis, often leveraging transition-metal catalysis.

-

Cyclization of Functionalized Alkynes: Innovative approaches utilizing the heterocyclization of readily available sulfur-containing alkyne substrates have emerged as a powerful strategy for the regioselective synthesis of substituted thiophenes.[30][31] These methods often proceed with high atom economy and allow for the construction of the thiophene ring with a desired substitution pattern in a single step.[30] Metal-catalyzed cycloisomerization reactions, in particular, have shown great promise.[31]

-

C-H Activation/Functionalization: Direct functionalization of the thiophene core through C-H activation has become an increasingly important tool for creating molecular diversity. This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules.

The following diagram illustrates a generalized workflow for the discovery of novel thiophene derivatives, from initial synthesis to biological evaluation.

Caption: A generalized workflow for the discovery and development of novel thiophene derivatives.

Essential Characterization Techniques for Novel Thiophene Derivatives

Unambiguous structural elucidation is paramount in drug discovery. A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and three-dimensional structure of newly synthesized thiophene derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity and stereochemistry of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition of a molecule. Fragmentation patterns can also offer valuable structural insights.

-

Single-Crystal X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of a molecule in the solid state.[32][33][34][35] It allows for the precise determination of bond lengths, bond angles, and stereochemistry, which is crucial for understanding drug-receptor interactions.[36]

Table 1: Key Characterization Techniques and Their Applications

| Technique | Information Obtained | Application in Thiophene Derivative Discovery |

| ¹H and ¹³C NMR | Connectivity of atoms, stereochemistry | Confirmation of the synthesized structure, determination of substitution patterns on the thiophene ring. |

| HRMS | Elemental composition, molecular weight | Confirmation of the molecular formula. |

| X-ray Crystallography | 3D molecular structure, absolute configuration | Unambiguous structure determination, understanding intermolecular interactions in the solid state.[32][35] |

Therapeutic Frontiers: Thiophene Derivatives in Disease-Modifying Strategies

The structural versatility of the thiophene scaffold has been exploited to design potent and selective modulators of various biological targets implicated in a range of diseases.

Thiophene Derivatives as Anticancer Agents

Thiophene-containing compounds have emerged as a significant class of anticancer agents, with their mechanisms of action often targeting key signaling pathways involved in cancer progression.[10][11]

-

Kinase Inhibition: Many thiophene derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Their ability to mimic the hinge-binding motifs of ATP makes them effective competitors at the kinase active site.

-

Tubulin Polymerization Inhibition: Some thiophene analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Thiophene-based compounds have also been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.

The following diagram depicts a simplified signaling pathway illustrating how a thiophene-based kinase inhibitor can block downstream signaling, leading to reduced cell proliferation.

Caption: A thiophene-based inhibitor blocking RTK activation and downstream signaling.

Anti-inflammatory Properties of Thiophene Derivatives

Chronic inflammation is a hallmark of many diseases, and thiophene derivatives have shown considerable potential as anti-inflammatory agents.[13][37] Their primary mechanism of action involves the inhibition of key enzymes in the arachidonic acid cascade.[2]

-

COX and LOX Inhibition: Many thiophene-based compounds are potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[6][12] The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene scaffold has been shown to be important for this activity.[12]

Table 2: Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound Class | Target | In Vivo Model | Notable Activity |

| Thiophene-pyrazole hybrids | COX-2 | Carrageenan-induced paw edema | Selective COX-2 inhibition with IC₅₀ values in the micromolar range.[13] |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenes | COX-2 | Carrageenan-induced paw edema | Potent and selective COX-2 inhibitors.[13] |

| Tetrasubstituted thiophenes | COX/LOX | Carrageenan-induced paw edema | Significant reduction in inflammation, comparable or superior to standard NSAIDs.[37] |

Thiophene Scaffolds in Neurodegenerative Disorders

The ability of thiophene derivatives to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[16][17][18][19] Their multi-targeting potential is a key advantage in addressing the complex pathology of these disorders.[16][18]

-

Modulation of Protein Aggregation: Thiophene-based compounds have been shown to inhibit the aggregation of amyloid-β and α-synuclein, which are key pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.[16][17]

-

Enzyme Inhibition: Inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) are important therapeutic strategies, and thiophene derivatives have been developed as potent inhibitors of these enzymes.[16][19]

-

Antioxidant and Neuroprotective Effects: Many thiophene compounds possess antioxidant properties that can mitigate oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[16][17]

Experimental Protocols: A Practical Guide

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Novel 2-Aminothiophene Derivative via Gewald Synthesis

Objective: To synthesize a substituted 2-aminothiophene, a versatile intermediate for further derivatization.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental sulfur

-

Morpholine (base)

-

Ethanol (solvent)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in 30 mL of ethanol.

-

Add morpholine (15 mmol) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 100 mL of ice-cold water with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel thiophene derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Thiophene derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the thiophene derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion and Future Perspectives

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent chemical properties and biological versatility have solidified its status as a privileged structure in medicinal chemistry.[1] The ongoing development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space of thiophene derivatives, leading to the identification of compounds with enhanced potency, selectivity, and improved safety profiles.[20][21] Future research will likely focus on the development of multi-target thiophene-based drugs, particularly for complex diseases like cancer and neurodegenerative disorders, where targeting multiple pathways simultaneously can lead to more effective therapeutic outcomes. The integration of computational drug design and advanced screening technologies will further accelerate the journey of novel thiophene derivatives from the laboratory to the clinic.

References

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Various Authors. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Cacchi, S., & Fabrizi, G. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15713. [Link]

-

de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

-

Various Authors. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Organic Chemistry, 25(14), 1698-1721. [Link]

-

Various Authors. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Wikipedia. Fiesselmann thiophene synthesis. Wikipedia. [Link]

-

Various Authors. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

Sharma, S., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Critical Reviews in Analytical Chemistry. [Link]

-

de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Sharma, S., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. ResearchGate. [Link]

-

Various Authors. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]

-

K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

-

Various Authors. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. European Journal of Medicinal Chemistry, 199, 112389. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

-

Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6285. [Link]

-

CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI. [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Fiesselmann thiophene synthesis. ResearchGate. [Link]

-

Sharma, S., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. [Link]

-

Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201. [Link]

-

Wikiwand. Fiesselmann thiophene synthesis. Wikiwand. [Link]

-

Encyclopedia MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Frontiers. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14. [Link]

-

de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

Bentham Science Publishers. (2021). Recent Achievement in the Synthesis of Thiophenes. Bentham Science Publishers. [Link]

-

Taylor & Francis Online. (2015). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 926-934. [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

MDPI. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Abedinifar, F., et al. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. Molecular Diversity, 25(4), 2571-2604. [Link]

-

ResearchGate. (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

-

Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]

-

ResearchGate. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Syntheses of Thiophenes ‐ Recent Advances. Semantic Scholar. [Link]

-

YouTube. (2024). Hinsberg Thiophene synthesis. YouTube. [Link]

-

YouTube. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). YouTube. [Link]

-

ResearchGate. (n.d.). Hinsberg synthesis. ResearchGate. [Link]

-

Al-Abdullah, E. S., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(8), 14846-14865. [Link]

-

Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 278(24), 4704-4723. [Link]

-

Semantic Scholar. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Semantic Scholar. [Link]

-

Semantic Scholar. (n.d.). Hinsberg synthesis of thiophenes. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. kthmcollege.ac.in [kthmcollege.ac.in]

- 11. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 24. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

- 29. semanticscholar.org [semanticscholar.org]

- 30. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. rigaku.com [rigaku.com]

- 33. excillum.com [excillum.com]

- 34. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 35. eas.org [eas.org]

- 36. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 37. tandfonline.com [tandfonline.com]

The Enigmatic Role of 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene: From Synthetic Keystone to Investigational Frontier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene is a molecule of significant interest, not for a well-defined mechanism of action of its own, but as a critical intermediate in the synthesis of Canagliflozin, a potent sodium/glucose cotransporter 2 (SGLT2) inhibitor. This guide delves into the established role of this thiophene derivative in the synthesis of a blockbuster anti-diabetic drug and explores the potential, yet unconfirmed, pharmacological activities of its core structure. Drawing parallels from related thiophene compounds, we will examine plausible mechanisms of action that warrant further investigation, including its potential as an anti-cancer agent. This document serves as a comprehensive resource for researchers interested in the multifaceted utility of this compound, from its practical application in medicinal chemistry to its prospective therapeutic value.

The Primary Identity: A Crucial Intermediate in Canagliflozin Synthesis

The most well-documented role of this compound is as a key building block in the chemical synthesis of Canagliflozin.[1][2][3][4] Canagliflozin is a cornerstone in the management of type 2 diabetes, exerting its therapeutic effect by inhibiting the sodium/glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of glucose from the filtrate back into the blood, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.

The synthesis of Canagliflozin is a multi-step process, and this compound serves as a pivotal precursor, providing the core thiophene scaffold of the final drug molecule. The structural integrity and purity of this intermediate are paramount to the successful and efficient production of Canagliflozin.

Exploring the Untapped Potential: Hypothetical Mechanisms of Action

While its role as a synthetic intermediate is clear, the intrinsic biological activity of this compound remains largely unexplored. However, the broader family of thiophene-containing compounds has been shown to exhibit a wide range of pharmacological effects, offering clues to the potential mechanisms of action for this specific molecule.[5]

Anti-Cancer Activity: A Plausible Avenue

A compelling area of investigation for this compound is its potential as an anti-cancer agent. This hypothesis is supported by a study on a structurally similar compound, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, which demonstrated in vitro anticancer activity against three human lung cancer cell lines (H20, H2227, and H69).[6] Although the precise mechanism was not elucidated in the study, it suggests that the core 2-phenyl-5-benzylthiophene scaffold may possess inherent cytotoxic properties against cancer cells.

The potential anti-cancer mechanisms of thiophene derivatives are diverse and can include:

-

Microtubule Inhibition: Certain thiophene-based compounds have been identified as microtubule inhibitors.[7] These agents disrupt the dynamics of microtubule polymerization and depolymerization, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Enzyme Inhibition: Thiophene derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8]

-

Modulation of Signaling Pathways: The thiophene nucleus can serve as a scaffold for designing molecules that interact with key signaling pathways implicated in cancer, such as those involving protein kinases.

Acetylcholinesterase Inhibition: A Neurological Perspective

Another potential mechanism of action for thiophene derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] The development of AChE inhibitors is a key strategy in the symptomatic treatment of Alzheimer's disease. While there is no direct evidence for this compound as an AChE inhibitor, its thiophene core is a feature found in other known inhibitors.

Experimental Protocols: A Framework for Investigation

To elucidate the potential mechanisms of action of this compound, a series of well-established experimental protocols can be employed.

In Vitro Anti-Cancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.

Microtubule Polymerization Assay

Objective: To investigate the effect of this compound on tubulin polymerization.

Methodology: Fluorescence-Based Assay

-

Tubulin Preparation: Purify tubulin from bovine or porcine brain.

-

Assay Buffer: Prepare a polymerization buffer containing a fluorescent reporter that binds to polymerized microtubules.

-

Reaction Initiation: Add tubulin to the assay buffer in the presence of various concentrations of this compound or a known microtubule inhibitor/stabilizer (e.g., colchicine or paclitaxel).

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates microtubule polymerization.

-

Data Analysis: Plot fluorescence intensity versus time to determine the rate and extent of tubulin polymerization in the presence of the test compound.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.7 |

| HeLa | Cervical Carcinoma | 3.1 |

| HCT116 | Colon Carcinoma | 6.5 |

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Visualization of Potential Mechanisms

Diagram 1: Proposed Anti-Cancer Mechanism via Microtubule Disruption

Caption: Potential mechanism of anti-cancer activity through inhibition of microtubule polymerization.

Diagram 2: Experimental Workflow for In Vitro Anti-Cancer Screening

Caption: Workflow for determining the IC50 of the compound using an MTT assay.

Conclusion and Future Directions

This compound holds a confirmed and critical position in the landscape of pharmaceutical manufacturing as a key intermediate for Canagliflozin. While its own pharmacological profile is yet to be defined, the rich therapeutic history of the thiophene scaffold suggests a high probability of inherent biological activity. The preliminary evidence from a structurally related iodo-derivative points towards a promising future in anti-cancer research.

Future investigations should focus on a comprehensive screening of this compound against a broad panel of cancer cell lines and key enzymatic targets. Mechanistic studies, such as those investigating its impact on microtubule dynamics and cell cycle progression, are essential to unlock its full therapeutic potential. The journey of this compound from a behind-the-scenes synthetic tool to a potential frontline therapeutic agent is a compelling narrative that warrants dedicated scientific exploration.

References

-

Synthesis, crystal structure, anti-lung cancer activity of 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. ResearchGate. [Link]

-

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | C18H14FIS | CID 45789954. PubChem. [Link]

-

CAS No : 898566-17-1 | Product Name : 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. Pharmaffiliates. [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. [Link]

-

5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC. [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]

-

This compound | C18H15FS | CID 52917507. PubChem. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Multimodal 4-arylchromene derivatives with microtubule-destabilizing, anti-angiogenic, and MYB-inhibitory activities. OAE Publishing Inc.. [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

Sources

- 1. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 898566-17-1 [chemicalbook.com]

- 2. 898566-17-1|2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

Introduction

This compound is a polysubstituted aromatic heterocyclic compound. Its structure, featuring a central thiophene ring flanked by a fluorophenyl group and a methylbenzyl group, makes it a molecule of significant interest in medicinal chemistry and pharmaceutical development. The thiophene nucleus is a well-established pharmacophore and is considered a "privileged" scaffold in drug discovery, known for its ability to act as a bioisosteric replacement for phenyl rings, thereby improving physicochemical properties and metabolic stability.[1]

This compound is primarily recognized as a key intermediate and a reference standard in the optimized synthesis of Canagliflozin, a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes.[2][3] Understanding its physical and chemical properties is therefore critical for process optimization, impurity profiling, and quality control in the manufacturing of this important therapeutic agent.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It covers the molecule's synthesis, physical and chemical characteristics, spectroscopic profile, and stability, grounding all claims in authoritative data and established chemical principles.

Molecular Structure and Identifiers